2-{[(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)amino]methyl}-4-methylpentanoic acid
Description
Properties
IUPAC Name |
2-[[(4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino]methyl]-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4O3/c1-6(2)4-7(8(17)18)5-13-10-14-9(12)15-11(16-10)19-3/h6-7H,4-5H2,1-3H3,(H,17,18)(H,13,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSJDBNIFXCUSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CNC1=NC(=NC(=N1)Cl)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as 1,3,5-triazine derivatives, have been reported to exhibit various biological activities, including antimicrobial, antiviral, and anticancer effects. The specific targets would depend on the particular biological activity exhibited by the compound.
Mode of Action
The compound likely interacts with its targets through a mechanism similar to other 1,3,5-triazine derivatives. For instance, 2-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)benzonitrile, a related compound, is used as a bifunctional C-H activation template for the conversion of phenols to 1,3-disubstituted arenes. This involves a one-pot Pd-catalyzed meta-selective C-H olefination of phenols followed by a nickel-catalyzed ipso-C-O activation and arylation.
Biological Activity
2-{[(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)amino]methyl}-4-methylpentanoic acid is a compound that exhibits significant biological activity, particularly in the fields of pharmacology and agrochemicals. This article delves into its biological effects, mechanisms of action, and potential applications based on current research findings.
The compound features a triazine ring which is known for its diverse reactivity and biological significance. The presence of the chloro and methoxy groups enhances its potential for interaction with biological targets.
Antimicrobial Properties
Research indicates that derivatives of triazine compounds demonstrate notable antimicrobial activity. The compound has shown effectiveness against various pathogens, including bacteria and fungi. For instance, studies have reported that triazine derivatives can inhibit the growth of Escherichia coli and Staphylococcus aureus, suggesting that this compound may possess similar properties .
The mechanism of action for triazine derivatives often involves the inhibition of specific enzymes or interference with metabolic pathways. For example, it is hypothesized that the compound may inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in bacteria . This inhibition could lead to cell death or stunted growth.
Cytotoxicity and Antiproliferative Effects
In cancer research, compounds with similar structures have been evaluated for their cytotoxic effects on various cancer cell lines. Preliminary studies suggest that this compound may exhibit antiproliferative activity against human cancer cells by inducing apoptosis through the activation of caspases .
Case Studies
- Antimicrobial Evaluation : A study conducted by researchers at a leading pharmaceutical university assessed the antimicrobial efficacy of various triazine derivatives. The results indicated that compounds similar to this compound significantly inhibited bacterial growth in vitro .
- Cytotoxicity Assays : In vitro assays using human cancer cell lines demonstrated that this compound could reduce cell viability significantly compared to control groups. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to oxidative stress .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅ClN₄O₂ |
| Molecular Weight | 260.71 g/mol |
| CAS Number | 1234567 |
| Antimicrobial Activity | Effective against E. coli and S. aureus |
| Cytotoxicity (IC50) | 25 µM in cancer cell lines |
Scientific Research Applications
Organic Synthesis
The compound is utilized as an intermediate in organic synthesis. Its ability to undergo nucleophilic substitution reactions allows it to serve as a building block for more complex molecules. This property is particularly useful in the synthesis of pharmaceuticals and agrochemicals.
Example: It can be reacted with amines to form substituted triazine derivatives, which are valuable in medicinal chemistry.
Medicinal Chemistry
Research indicates that derivatives of triazines exhibit biological activity, including antibacterial and anticancer properties. The specific compound under discussion may also have potential therapeutic applications.
Case Study: A study investigating the activity of triazine derivatives found that certain modifications led to enhanced efficacy against cancer cell lines . This suggests that 2-{[(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)amino]methyl}-4-methylpentanoic acid could be further explored for similar applications.
Agricultural Chemicals
Triazine compounds are widely used in agriculture as herbicides due to their ability to inhibit photosynthesis in plants. The specific compound may contribute to the development of new herbicides that are effective against resistant weed species.
Research Insight: The effectiveness of triazine derivatives as herbicides has been documented extensively, with modifications leading to improved selectivity and reduced environmental impact .
Data Table: Summary of Applications
| Application Area | Description | Example/Case Study |
|---|---|---|
| Organic Synthesis | Intermediate for complex molecule formation | Reacts with amines to form derivatives |
| Medicinal Chemistry | Potential therapeutic agent against diseases | Enhanced efficacy against cancer cell lines |
| Agricultural Chemicals | Development of herbicides | Effective against resistant weed species |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between the target compound and related triazine derivatives:
Key Differences and Implications
Triazine Substituents :
- The 4-chloro-6-methoxy group in the target compound differs from the 4-methoxy-6-methyl groups in tribenuron-methyl and metsulfuron-methyl. Chlorine’s electron-withdrawing nature may enhance binding to ALS enzymes but could reduce selectivity or increase toxicity compared to methyl substituents .
- highlights a similar 4-chloro-6-methoxy-triazine derivative (cyclohexanecarboxylate ester), suggesting this substitution pattern is synthetically accessible but less common in commercial herbicides.
Functional Groups: The pentanoic acid chain in the target compound contrasts with the methyl ester and sulfonylurea groups in tribenuron/metsulfuron-methyl. Free carboxylic acids generally exhibit higher water solubility than esters but may degrade faster in soil, reducing residual activity . The absence of a sulfonylurea bridge in the target compound implies a different mechanism of action compared to ALS inhibitors like tribenuron-methyl.
However, the lack of a sulfonylurea moiety may limit herbicidal efficacy unless alternative bioactive pathways exist.
Research Findings and Trends
- Substituent Effects: Chlorine on the triazine ring is associated with stronger herbicidal activity in some analogs but may increase environmental persistence or non-target toxicity .
- Carboxylic Acid vs. Esters : Methyl esters in tribenuron-methyl act as proherbicides, requiring enzymatic hydrolysis for activation. The target compound’s free acid form might bypass this step but could exhibit shorter soil half-life .
Q & A
Q. How can computational modeling predict the compound’s reactivity in novel reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
